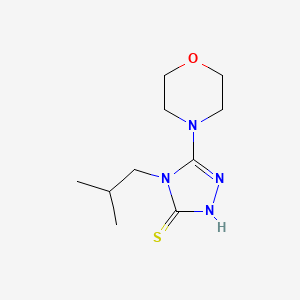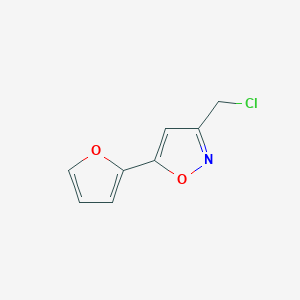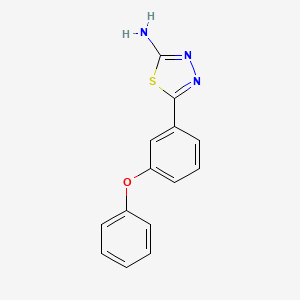
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
カタログ番号 B1352050
CAS番号:
383130-76-5
分子量: 269.32 g/mol
InChIキー: VBDYSFDCYGGHBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities .
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” can undergo would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of thiadiazole derivatives include low vapor pressure, limited water solubility, and higher octanol-water partition coefficients .科学的研究の応用
Antiproliferative and Antimicrobial Properties
- The 1,3,4-thiadiazole core, including derivatives of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine , has been recognized for its significant role in pharmacology, particularly for its antiproliferative and antimicrobial properties. A study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds revealed compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Furthermore, some compounds exhibited notable cytotoxicity against cancer cell lines, suggesting potential use in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Synthesis and Characterization of Azo Dye Derivatives
- Kumar et al. (2013) described the synthesis of heterocyclic azodyes by diazotization of 5-Phenyl-1,3,4-thiadiazole-2-amine , followed by coupling with various compounds. These dyes were characterized for their structural and biological activity, highlighting the versatility of thiadiazole derivatives in dye chemistry and potential applications in biological staining or labeling (Kumar et al., 2013).
Metal Complex Synthesis
- The study by Al-Amiery et al. (2009) on novel metal complexes of 5-(4-isopropoxyphenyl)-N- phenyl-1,3,4-thiadiazol-2-amine underscores the compound's utility in forming complexes with various metals, which were characterized and analyzed for potential applications in materials science and catalysis (Al-Amiery et al., 2009).
Anticancer and Antitubercular Activities
- Sekhar et al. (2019) reported on the design and synthesis of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines with significant in vitro antitumor and antitubercular activities. This study highlights the compound's potential as a base structure for developing new therapeutic agents (Sekhar et al., 2019).
Corrosion Inhibition
- Kaya et al. (2016) demonstrated the corrosion inhibition capabilities of thiadiazole derivatives, including structures similar to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine , on iron surfaces. Their study utilized density functional theory (DFT) and molecular dynamics simulations to predict the efficiency of these compounds as corrosion inhibitors, showcasing their industrial application potential (Kaya et al., 2016).
Safety And Hazards
特性
IUPAC Name |
5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDYSFDCYGGHBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257631 |
Source


|
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
383130-76-5 |
Source


|
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

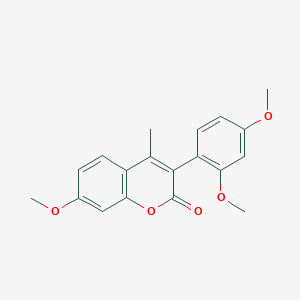
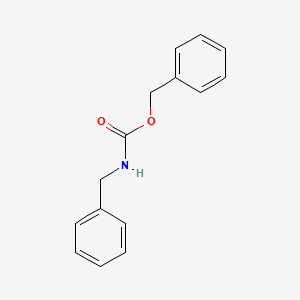
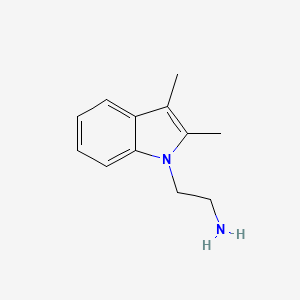

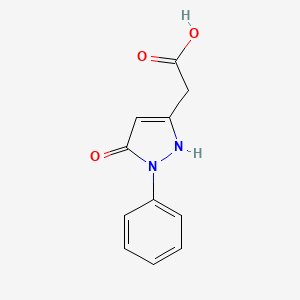
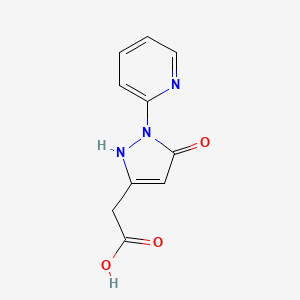
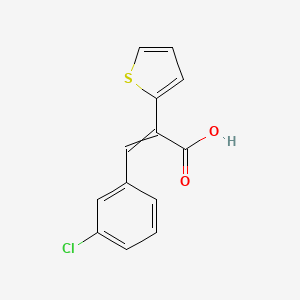
![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)
